1-{4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
1-{4-[5-(3-Nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group and a furan ring in its structure makes it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-{4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furan ring, followed by the introduction of the nitrophenyl group and the piperazine moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
1-{4-[5-(3-Nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity. The furan ring may also play a role in binding to biological targets, affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with microbial growth and cancer cell proliferation has been demonstrated .
Comparison with Similar Compounds
1-{4-[5-(3-Nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one can be compared with other furan derivatives such as:
5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar in structure but with different functional groups, leading to distinct biological activities.
3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: Another furan derivative with different substituents, affecting its chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-[4-[5-(3-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12(21)18-7-9-19(10-8-18)17(25)16-6-5-15(24-16)13-3-2-4-14(11-13)20(22)23/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKNGKVUCKSEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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